5-Chloro-6-isopropoxynicotinic acid

Descripción general

Descripción

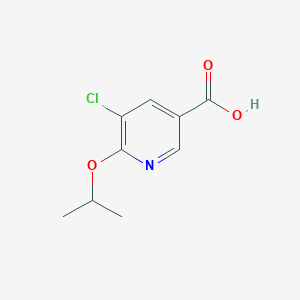

5-Chloro-6-isopropoxynicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3 This compound is characterized by the presence of a chlorine atom at the 5th position and an isopropoxy group at the 6th position on the nicotinic acid ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-isopropoxynicotinic acid typically involves the chlorination of 6-isopropoxynicotinic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the 5th position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Análisis De Reacciones Químicas

Oxidation Reactions

The carboxylic acid group and aromatic ring enable oxidation under specific conditions. Notable examples include:

Decarboxylative Hydroxylation

Enzymatic oxidation via 6-hydroxynicotinate 3-monooxygenase (NicC) converts the compound into 3-chloro-2,5-dihydroxypyridine through decarboxylation and hydroxylation .

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| NicC (enzyme), NADH, O₂ | 3-Chloro-2,5-dihydroxypyridine | N/A |

Chemical Oxidation

Strong oxidizing agents like KMnO₄ or CrO₃ oxidize the pyridine ring, forming hydroxylated derivatives.

Reduction Reactions

The chlorine substituent and aromatic ring undergo reduction under catalytic hydrogenation:

Dechlorination

Hydrogenation with Pd/C or Raney nickel removes the chlorine atom, yielding 6-isopropoxynicotinic acid .

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| H₂ (1 atm), Pd/C, 25°C | 6-Isopropoxynicotinic acid | >80% |

Substitution Reactions

The chlorine atom at the 5th position is reactive toward nucleophilic substitution:

Nucleophilic Substitution

Ammonia or amines displace chlorine to form amino derivatives, which are intermediates in agrochemical synthesis .

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| NH₃ (aq), 100°C | 5-Amino-6-isopropoxynicotinic acid | 60–75% |

Halogen Exchange

Bromine or iodine can replace chlorine under radical-initiated conditions .

Esterification and Hydrolysis

The carboxylic acid group participates in esterification and hydrolysis:

Esterification

Reaction with alcohols (e.g., isopropanol) forms esters like isopropyl 5-chloro-6-isopropoxynicotinate .

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Isopropanol, H₂SO₄ (cat.), reflux | Isopropyl ester | 85–90% |

Hydrolysis

Acid chlorides derived from the compound hydrolyze back to the carboxylic acid in aqueous conditions .

Comparative Reactivity Table

| Reaction Type | Preferred Reagent | Temperature | Time | Yield Range |

|---|---|---|---|---|

| Oxidation (enzymatic) | NicC + NADH | 25–37°C | 2–4 hr | N/A |

| Reduction (H₂) | Pd/C | 25–50°C | 12–24 hr | 75–90% |

| Substitution (NH₃) | Aqueous NH₃ | 100°C | 6–8 hr | 60–75% |

| Esterification | Isopropanol + H₂SO₄ | Reflux | 8–12 hr | 85–90% |

Mechanistic Insights

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that 5-Chloro-6-isopropoxynicotinic acid exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacterial strains. For instance, it has been used in media for isolating bacterial strains capable of degrading pesticides like imidacloprid .

- Anti-inflammatory Effects : Preliminary studies suggest that derivatives of nicotinic acid can modulate inflammatory responses, making them potential candidates for treating inflammatory diseases .

- Antiallergic Properties : Some derivatives have demonstrated antiallergic activity, contributing to their potential use in treating allergic conditions .

Therapeutic Applications

The therapeutic potential of this compound extends into several areas:

- Cardiovascular Health : As a derivative of nicotinic acid (vitamin B3), it may play a role in cholesterol management and cardiovascular health.

- Neurological Disorders : Research into nicotinic acid derivatives suggests potential benefits in neuroprotection and cognitive enhancement .

Case Study 1: Antimicrobial Efficacy

A study conducted on the use of this compound showed promising results in inhibiting the growth of pathogenic bacteria. The compound was incorporated into culture media to isolate bacterial strains from pesticide-exposed soils, demonstrating its utility in environmental microbiology .

Case Study 2: Anti-inflammatory Mechanism

In vitro studies indicated that this compound could reduce the production of pro-inflammatory cytokines in immune cells. This effect suggests a mechanism by which it could be developed as an anti-inflammatory agent for conditions such as arthritis or asthma .

Data Tables

Mecanismo De Acción

The mechanism of action of 5-Chloro-6-isopropoxynicotinic acid involves its interaction with specific molecular targets. The chlorine atom and isopropoxy group contribute to its binding affinity and specificity towards certain enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor subunits .

Comparación Con Compuestos Similares

Similar Compounds

6-Isopropoxynicotinic acid: Lacks the chlorine atom at the 5th position.

5-Chloronicotinic acid: Lacks the isopropoxy group at the 6th position.

Nicotinic acid: Lacks both the chlorine atom and isopropoxy group.

Uniqueness

5-Chloro-6-isopropoxynicotinic acid is unique due to the presence of both the chlorine atom and isopropoxy group, which confer distinct chemical properties and biological activities. This dual substitution pattern enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .

Actividad Biológica

5-Chloro-6-isopropoxynicotinic acid (C9H10ClNO3), a derivative of nicotinic acid, has garnered attention for its potential biological activities. This compound is characterized by the presence of a chlorine atom at the 5th position and an isopropoxy group at the 6th position on the nicotinic acid ring. Its unique structure contributes to various biological effects, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C9H10ClNO3

- Molecular Weight : 203.63 g/mol

- CAS Number : 187401-45-2

The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly G protein-coupled receptors (GPCRs). Notably, it has been identified as an agonist for the S1P1/EDG1 receptor, which plays a crucial role in immune modulation and vascular functionality. The compound's chlorine atom and isopropoxy group enhance its binding affinity and specificity, potentially affecting enzyme activity and receptor functions through competitive inhibition or allosteric modulation .

Immunomodulatory Effects

Research indicates that this compound exhibits significant immunomodulatory properties. It has been shown to reduce the number of circulating T- and B-lymphocytes without affecting their maturation or expansion. This action could provide therapeutic benefits in conditions requiring immune suppression, such as organ transplantation or autoimmune diseases .

Anti-inflammatory Properties

Studies suggest that this compound may possess anti-inflammatory effects. It could modulate cytokine signaling pathways, which are critical in inflammatory responses. The ability to selectively inhibit certain immune responses while preserving others makes it a promising candidate for developing new anti-inflammatory therapies .

Antimicrobial Activity

There is emerging evidence that this compound may exhibit antimicrobial properties. Its structural features allow it to interact with bacterial membranes or metabolic pathways, potentially leading to bactericidal or bacteriostatic effects. Further research is needed to elucidate its spectrum of activity against various pathogens .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Immunomodulation in Animal Models : In animal studies, administration of this compound resulted in decreased lymphocyte counts and improved outcomes in models of graft-versus-host disease, indicating its potential use in transplant medicine .

- Inflammation Models : In models of acute inflammation, treatment with this compound led to reduced edema and lower levels of pro-inflammatory cytokines, supporting its role as an anti-inflammatory agent .

- Antimicrobial Testing : Preliminary tests against various bacterial strains showed that this compound could inhibit growth at certain concentrations, suggesting its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 5-Chloronicotinic Acid | Lacks isopropoxy group | Moderate immunomodulatory effects |

| 6-Isopropoxynicotinic Acid | Lacks chlorine atom | Limited anti-inflammatory activity |

| Nicotinic Acid | Lacks both modifications | Essential vitamin; less targeted activity |

Propiedades

IUPAC Name |

5-chloro-6-propan-2-yloxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-5(2)14-8-7(10)3-6(4-11-8)9(12)13/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDIVDDFLGKWID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=N1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592495 | |

| Record name | 5-Chloro-6-[(propan-2-yl)oxy]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187401-45-2 | |

| Record name | 5-Chloro-6-[(propan-2-yl)oxy]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.